molecular formula C7H5ClF3NOS2 B131888 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole CAS No. 318290-97-0

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole

Cat. No.: B131888
CAS No.: 318290-97-0
M. Wt: 275.7 g/mol
InChI Key: OZKFECQBGFGHIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole typically involves the following steps :

    Step 1: Reacting 3,4,4-trifluoro-3-buten-1-ol with thionyl chloride to obtain 3,4,4-trifluoro-3-buten-1-sulfonyl chloride.

    Step 2: Reacting the obtained sulfonyl chloride with sulfur and nitrogen sources to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]thiazole
  • 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)thio]thiazole

Uniqueness

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole is unique due to its specific sulfinyl group, which imparts distinct chemical and biological properties compared to its sulfonyl and thio analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of agrochemicals and pharmaceuticals .

Properties

IUPAC Name

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfinyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NOS2/c8-5-3-12-7(14-5)15(13)2-1-4(9)6(10)11/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKFECQBGFGHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)S(=O)CCC(=C(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466999
Record name AGN-PC-009RVR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318290-97-0
Record name AGN-PC-009RVR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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